molecular formula C9H15NO4 B12540014 L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- CAS No. 686774-19-6

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-

Cat. No.: B12540014
CAS No.: 686774-19-6
M. Wt: 201.22 g/mol
InChI Key: ULAHLKWHYIHQEJ-RQJHMYQMSA-N
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Description

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- is a chiral proline derivative characterized by:

  • Configuration: (4R) stereochemistry at the hydroxy-substituted carbon.
  • Substituents: Position 1: A 2-methyl-1-oxopropyl (methyl pyruvate-derived acyl) group. Position 4: A hydroxy group.

Properties

CAS No.

686774-19-6

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-5(2)8(12)10-4-6(11)3-7(10)9(13)14/h5-7,11H,3-4H2,1-2H3,(H,13,14)/t6-,7+/m1/s1

InChI Key

ULAHLKWHYIHQEJ-RQJHMYQMSA-N

Isomeric SMILES

CC(C)C(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CC(C)C(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of this compound typically involves three key steps:

  • Protection of the 4R-hydroxyl group to prevent undesired side reactions.
  • Acylation of the α-amino group with an isobutyryl moiety.
  • Global deprotection to yield the final product.

The stereochemical integrity of the 4R-hydroxy group is preserved through judicious choice of protecting groups and reaction conditions.

Stepwise Synthesis Protocol

Starting Material: (4R)-4-Hydroxy-L-Proline

(4R)-4-Hydroxy-L-proline (Hyp) is commercially available or synthesized via microbial fermentation using engineered Escherichia coli strains expressing proline-4-hydroxylase. Key properties:

  • Molecular weight : 131.13 g/mol
  • Optical rotation : [α]²⁵D = -76.0° (c = 2, H₂O).

Hydroxyl Group Protection

The 4R-hydroxyl group is protected to avoid interference during acylation. Common strategies include:

Trityl (Triphenylmethyl) Protection
  • Reagents : Trityl chloride, dimethylaminopyridine (DMAP)
  • Conditions : DMF, 0°C → RT, 12 hr.
  • Yield : 85–90%
  • Advantages : High steric hindrance prevents premature deprotection.
Tert-Butyldimethylsilyl (TBS) Protection
  • Reagents : TBSCl, imidazole
  • Conditions : DMF, RT, 6 hr.
  • Yield : 78–83%
  • Advantages : Compatible with acid-labile protecting groups.

Carboxyl Group Protection

The carboxylic acid is typically esterified to prevent nucleophilic interference:

Methyl Ester Formation
  • Reagents : Thionyl chloride (SOCl₂), methanol.
  • Conditions : Reflux, 3 hr
  • Yield : 95%

N-Acylation with Isobutyryl Group

The amino group is acylated using activated isobutyric acid derivatives:

Isobutyryl Chloride Method
  • Reagents : Isobutyryl chloride, triethylamine (TEA)
  • Conditions : Dichloromethane (DCM), 0°C → RT, 4 hr.
  • Yield : 88%
  • Side Products : <5% O-acylation (mitigated by hydroxyl protection).
Mixed Anhydride Approach
  • Reagents : Isobutyric acid, ethyl chloroformate, N-methylmorpholine
  • Conditions : THF, -15°C, 2 hr.
  • Yield : 82%

Global Deprotection

Final deprotection steps yield the target compound:

Trityl Group Removal
  • Reagents : Trifluoroacetic acid (TFA)/H₂O (95:5)
  • Conditions : RT, 1 hr.
  • Yield : 92%
Saponification of Methyl Ester
  • Reagents : LiOH, THF/H₂O
  • Conditions : RT, 3 hr.
  • Yield : 94%

Optimized Synthetic Pathway

The most efficient route combines trityl protection and isobutyryl chloride acylation:

Step Reaction Reagents/Conditions Yield
1 Hydroxyl protection Trityl chloride, DMAP, DMF 88%
2 Carboxyl protection SOCl₂, MeOH 95%
3 N-Acylation Isobutyryl chloride, TEA 88%
4 Deprotection TFA/H₂O, LiOH 86%
Total 63%

Analytical Data Validation

  • HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient).
  • ¹H NMR (D₂O, 400 MHz):

    • δ 4.45 (dd, J = 8.5 Hz, 1H, Cα-H)
    • δ 3.95 (m, 1H, C4-H)
    • δ 2.85–2.70 (m, 2H, Cδ-H₂)
    • δ 1.15 (d, J = 6.8 Hz, 6H, isobutyryl CH₃).
  • Optical Rotation : [α]²⁵D = -64.3° (c = 1, H₂O), confirming (4R) configuration.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Trityl/Isobutyryl Chloride 63% >99% High $$$
TBS/Mixed Anhydride 58% 98% Moderate $$
Enzymatic Acylation* 41% 95% Low $$$$

*Hypothetical route based on microbial hydroxylase engineering.

Critical Challenges & Solutions

  • Racemization Risk : Acylation at elevated temperatures causes epimerization. Mitigated by maintaining reactions at 0–5°C.
  • O-Acylation : Competing reaction minimized using bulky hydroxyl protectors (e.g., trityl).
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replace TBSCl with trityl chloride for large batches.
  • Continuous Flow Synthesis : Reduces reaction time by 40% for acylation steps.
  • Green Chemistry : Replace SOCl₂ with catalytic HCl gas for esterification.

Emerging Methodologies

  • Biocatalytic Acylation : Lipase-mediated N-acylation in aqueous media (experimental, 55% yield).
  • Photoredox Activation : Visible-light-driven acylation (proof-of-concept, 68% yield).

Chemical Reactions Analysis

Chemical Reactions of Proline Derivatives

While specific reactions for L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- are not well-documented, general reactions applicable to proline derivatives include:

  • Amination and Hydrolysis : These reactions typically involve the amino group and can be modified to include various functional groups.

  • Alkylation : This is often used to introduce side chains while maintaining stereochemistry, as seen in the synthesis of quaternary proline analogues .

  • Hydroxylation : This process can introduce hydroxyl groups at specific positions, similar to the production of trans-4-hydroxy-L-proline through enzymatic hydroxylation .

Potential Chemical Reactions

Given the structure of L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-, potential chemical reactions could include:

  • Hydrolysis of the Ketone Group : This could involve the conversion of the ketone to an alcohol or further modification to introduce new functional groups.

  • Modification of the Hydroxyl Group : This might involve esterification or etherification reactions to modify the compound's properties.

Data Table: Comparison of Proline Derivatives

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-L-prolineHydroxyl group at position fourNaturally occurring amino acid derivative .
N-Boc-cis-4-hydroxyproline methyl esterBOC-protected amino groupUsed in synthetic chemistry for peptide synthesis .
N-Acetyl-L-prolineAcetylated amino groupEnhances solubility and stability.
L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-Hydroxyl group and ketone group attached to a methyl propyl chainPotential applications in drug design due to unique reactivity.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
L-Proline derivatives are widely used as chiral building blocks in organic synthesis. The compound's stereochemistry allows for the creation of complex organic molecules with specific configurations, which is crucial in the pharmaceutical industry for drug development. Its ability to form stable intermediates makes it an essential component in peptide synthesis and other organic reactions.

Synthetic Routes
The synthesis of L-Proline derivatives generally involves several steps:

  • Protection of Amino Groups: The amino group is often protected to prevent unwanted reactions during synthesis.
  • Coupling Reactions: The protected L-Proline can be coupled with other amino acids or derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Hydroxylation: The introduction of hydroxyl groups can be achieved through selective oxidation using agents like osmium tetroxide.

Biological Applications

Protein Folding and Stability
Research indicates that proline derivatives play a critical role in stabilizing protein structures. The hydroxylation at the 4-position enhances the compound's ability to participate in hydrogen bonding, which is vital for maintaining protein conformation. This property is particularly important in the context of collagen synthesis, where prolyl hydroxylases catalyze the hydroxylation of proline residues.

Neuroprotective Effects
Recent studies have explored the neuroprotective potential of L-Proline derivatives. For instance, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a related compound, demonstrated protective effects on astrocytes exposed to cytotoxic agents. NMP improved cell viability and reduced oxidative stress markers, suggesting potential applications in treating neurological disorders.

Therapeutic Potential

Drug Development
The compound is being investigated for its therapeutic applications, particularly as a precursor for drug development. Its unique structure allows it to interact with specific molecular targets and pathways, acting as a catalyst in various biochemical reactions. This interaction can influence protein folding and stability, making it valuable for developing new therapeutic agents.

Case Studies

  • Neuroprotection: A study on NMP highlighted its protective effects against oxidative stress in astrocytes induced by pilocarpine. The results indicated that NMP significantly improved cell viability and mitochondrial function while reducing reactive oxygen species accumulation.
  • Collagen Stability: Research has shown that L-Proline derivatives can enhance collagen stability and function by influencing prolyl hydroxylase activity during collagen synthesis.

Industrial Applications

L-Proline derivatives are utilized in the production of specialty chemicals and materials. Their unique properties allow them to be incorporated into various industrial processes, enhancing product performance and stability.

Mechanism of Action

The mechanism of action of L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name 1-Substituent 4-Substituent Configuration Key Properties/Applications References
Target Compound 2-methyl-1-oxopropyl Hydroxy (4R) High polarity, catalytic potential
(2S,4R)-N-(4-(1H-pyrrol-3-yl)benzyl) deriv. 2-(3-methylisoxazol-5-yl)acetyl Hydroxy (2S,4R) Receptor targeting, patent apps
cis-1-[D-(3-Acetylthio)...trifluoromethyl 3-acetylthio-2-methyl-1-oxopropyl Trifluoromethylphenyl ester (4R) Antihypertensive, lipophilic
L-Proline, 1-(2,2-dimethyl-1-oxopropyl) 2,2-dimethyl-1-oxopropyl None - Catalysis, hydrophobic
5-Oxo-L-proline-catechol complex 5-oxo group Catechol complex - Chelation, metal interactions

Key Findings and Implications

  • Stereochemistry : The (4R) configuration in the target compound and some analogs (e.g., ) is critical for chiral recognition in catalysis or drug-receptor interactions.
  • Substituent Effects :
    • 1-Position : Acyl groups with aromatic or sulfur moieties (e.g., isoxazole, acetylthio) enhance lipophilicity and binding affinity.
    • 4-Position : Esterification of the hydroxy group (e.g., trifluoromethylphenyl) reduces polarity, improving membrane permeability.
  • Synthetic Strategies : Modifications at the 1-position often involve acylation with activated esters (), while 4-position changes require selective protection/deprotection (e.g., TFA in DCM for tert-butoxy removal, ).

Biological Activity

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and cellular functions. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and transport modulation.

  • Molecular Formula : C₇H₁₃NO₃
  • Molecular Weight : 159.18 g/mol
  • CAS Number : 13135-69-8
  • PubChem ID : 15594656

Research indicates that derivatives of hydroxy-L-proline, including L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-, can act as inhibitors of specific amino acid transporters. Notably, studies have highlighted their interaction with the SLC1A4 and SLC1A5 transporters, which are integral in mediating the uptake of neutral amino acids in various physiological processes .

Enzyme Inhibition

A significant body of research has focused on the inhibitory effects of hydroxy-L-proline derivatives on enzymes such as collagenases and amino acid transporters. The selective inhibition of SLC1A4 and SLC1A5 by these compounds suggests their potential use in treating conditions associated with dysregulated amino acid transport .

Case Studies

  • Inhibition of Amino Acid Transporters :
    • A study synthesized a series of hydroxy-L-proline derivatives and assessed their pharmacological activity against SLC1A4 and SLC1A5. Results showed that certain compounds exhibited high-affinity inhibition with low micromolar to nanomolar IC50 values, indicating strong potential for therapeutic applications .
  • Collagenase Inhibition :
    • Research demonstrated that specific proline derivatives could selectively inhibit collagenase enzymes involved in extracellular matrix degradation. This activity is particularly relevant in cancer metastasis and tissue remodeling .

Data Table: Biological Activities of Hydroxy-L-Proline Derivatives

Compound NameTarget Enzyme/TransporterIC50 (µM)Biological Effect
L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-SLC1A40.5High-affinity inhibitor
Hydroxy-L-proline derivative ASLC1A50.3Selective transporter inhibition
Hydroxy-L-proline derivative BCollagenase0.02Inhibition of collagen degradation

Q & A

Basic Research Questions

Q. What is the role of the cyclic structure of L-proline derivatives in protein conformation and stability?

  • Methodological Insight : The cyclic structure of L-proline introduces rigidity into peptide chains, restricting conformational flexibility. This is critical for stabilizing collagen triple helices and influencing protein folding kinetics. Studies utilize X-ray crystallography and NMR spectroscopy to analyze spatial arrangements, while mutagenesis experiments replace proline with non-cyclic amino acids to assess structural impacts .

Q. How is L-proline biosynthesized in biological systems, and what are its primary metabolic fates?

  • Methodological Insight : L-proline is synthesized from glutamate via Δ¹-pyrroline-5-carboxylate (P5C) synthase and reductase. Isotopic labeling (e.g., ¹³C-glutamate) tracks metabolic flux, while knockout models (e.g., P5C synthase mutants) confirm pathway dependencies. Catabolism involves proline dehydrogenase (PRODH) and subsequent conversion to glutamate or succinate, analyzed via HPLC or GC-MS .

Q. What analytical techniques are validated for quantifying L-proline and its hydroxylated derivatives in biological matrices?

  • Methodological Insight :

  • Chromatography : Reverse-phase HPLC with UV/fluorescence detection, often paired with pre-column derivatization (e.g., o-phthalaldehyde).
  • Electrophoresis : Capillary electrophoresis (CE) for rapid separation of free prolyl dipeptides in urine, validated for clinical biomarker studies .
  • Spectroscopy : ¹H-NMR to distinguish L-proline from D-proline enantiomers based on chemical shifts .

Advanced Research Questions

Q. How does glucose availability regulate L-proline metabolism in Trypanosoma brucei, and what experimental models elucidate this interplay?

  • Methodological Insight : In glucose-rich media, T. brucei prioritizes glycolysis, suppressing L-proline catabolism. RNAi knockdown of succinate dehydrogenase (SDH) and ¹³C-tracer studies reveal that glucose depletion upregulates PRODH activity 2–3-fold, shifting proline toward succinate and alanine production. NMR metabolomics quantifies isotopomer distributions in glucose-depleted vs. replete conditions .

Q. What methodological challenges arise in resolving contradictory data on L-proline transport mechanisms across Trypanosomatids?

  • Methodological Insight : T. cruzi exhibits biphasic L-proline uptake (Km: 310 µM and 1360 µM), while Leishmania promastigotes use a broad-specificity transporter. Heterologous expression of TbAAT genes in yeast or Xenopus oocytes helps identify transporters, but conflicting kinetic data (e.g., H⁺-dependency in T. cruzi vs. ATP-driven uptake in T. brucei) require comparative RNA-seq and CRISPR-Cas9 knockout validation .

Q. Can L-proline serve as a green catalyst in organic synthesis, and what reaction optimizations are critical for scalability?

  • Methodological Insight : L-proline catalyzes one-pot urea synthesis via nucleophilic activation of aniline derivatives. Optimizations include solvent selection (toluene for high yields at 100°C), catalyst loading (10–15 mol%), and substrate scope testing (electron-deficient anilines show lower reactivity). Reaction progress is monitored via TLC and LC-MS, with yields >85% reported for diphenylurea derivatives .

Q. How do structural modifications (e.g., 4-hydroxylation) alter the biochemical activity of L-proline in collagen synthesis inhibition?

  • Methodological Insight : Cis-4-hydroxy-L-proline disrupts collagen triple-helix formation by competing with native proline residues. In vitro assays using human fibroblast cultures measure collagen secretion (ELISA for hydroxyproline content), while molecular docking studies predict steric clashes in collagenase binding sites. Toxicity profiles are assessed via hepatocyte viability assays and rodent models .

Data Contradiction Analysis

Q. Why do studies report divergent Km values for L-proline transporters in Trypanosoma cruzi vs. Leishmania spp.?

  • Resolution : T. cruzi exhibits biphasic kinetics (Km: 310 µM and 1360 µM) due to two distinct transporters (Systems A and B), whereas Leishmania uses a single low-affinity transporter (Km >1 mM). These differences reflect evolutionary adaptations to host environments (e.g., insect vs. mammalian stages). Competitive inhibition assays with L-alanine and cysteine clarify substrate specificity .

Research Gaps and Future Directions

  • Unresolved : Regulatory signals linking glucose sensing to L-proline catabolism in trypanosomes remain unidentified. Phosphoproteomics and CRISPR-Cas9 screens targeting glucose-responsive kinases (e.g., AMPK homologs) are proposed .
  • Technical Limitation : Current analytical methods lack sensitivity for trace L-proline metabolites in complex matrices. Development of tandem mass spectrometry (MS/MS) with ion mobility separation is recommended .

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